molecular formula C15H11ClN2O B7982962 7-(Benzyloxy)-4-chloroquinazoline

7-(Benzyloxy)-4-chloroquinazoline

Cat. No.: B7982962
M. Wt: 270.71 g/mol
InChI Key: GXBUBKUDKGUCTI-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-chloroquinazoline is a chemical compound belonging to the quinazoline family, characterized by a benzyloxy group at the 7th position and a chlorine atom at the 4th position of the quinazoline ring. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloroquinazoline as the starting material.

    Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloroquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Benzaldehyde derivative.

    Reduction: Hydrogen-substituted quinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as an anticancer agent, given the biological activity of quinazoline derivatives.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can inhibit kinase activity, affecting cell proliferation and survival pathways, which is particularly relevant in cancer research.

Comparison with Similar Compounds

    7-Benzyloxy-4-trifluoromethyl-coumarin: Known for its use in enzyme inhibition studies.

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Explored for its potential as a multi-targeting agent in Alzheimer’s disease.

    7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Investigated for its selective inhibition of monoamine oxidase B.

Uniqueness: 7-(Benzyloxy)-4-chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4th position and benzyloxy group at the 7th position make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-7-phenylmethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-15-13-7-6-12(8-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBUBKUDKGUCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 7-benzyloxy-3,4-dihydroquinazolin-4-one (11 g, 43.6 mmol) and DMF (1 ml) in thionyl chloride (100 ml) was heated at reflux for 1.5 hours. Excess thionyl chloride was removed by evaporation and the residue azeotroped with toluene. The residue was partitioned between methylene chloride and water and saturated aqueous sodium hydrogen carbonate was added until the aqueous layer was at about pH9. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated to give 7-benzyloxy-4-chloroquinazoline (10.5 g, 89%).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7-(Benzyloxy)quinazolin-4(3H)-one (5 g, 19.8 mmol) was treated with thionyl chloride (50 mL) and anhydrous N,N′-dimethylformamide (0.5 mL) and heated to 80° C. for 1.5h. The solvent was removed under reduced pressure and the residue dissolved in dichloromethane, cooled to 0° C. and the pH adjusted to basic (pH=8) with a saturated solution of sodium bicarbonate. The organic layer was separated, the water extracted with ethyl acetate and the organics combined, dried (MgSO4) and concentrated under reduced pressure to give 7-(benzyloxy)-4-chloroquinazoline (4.75 g, 89%), which was used directly in the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ 9.13 (s, 1H), 8.18 (d, 1H), 7.97-7.46 (m, 4H), 7.46-7.35 (m, 4H), 5.35 (s, 2H); LC-MS (ESI) m/z 271 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dimethylformamide (0.5 ml) was added to a suspension of 7-(benzyloxy)quinazolin-4-(3H)-one (5.04 g, 20 mmol) in thionyl chloride (50 ml) and the mixture heated at reflux for 2 hours. The thionyl chloride was removed in vacuo and the residual oil dissolved in dichloromethane (100 ml). This solution was slowly added to an aqueous saturated solution of sodium bicarbonate (100 ml) and the organic phase recovered. The aqueous phase was extracted with dichloromethane (2×50 ml) and the combined organics dried and concentrated to yield 7-(benzyloxy)-4-chloroquinazoline (4.68 g, 86.5% yield):
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 7-(benzyloxy)quinazolin-4(3H)-one (5.0 g, 19.8 mmol) in thionyl chloride (40 ml) containing a catalytic amount of dimethylformamide was heated at 90° C. for 2 hours. The solvent was concentrated in vacuo and the oily residue co-evaporated with toluene (2×100 ml) to leave a yellow solid which was triturated with diethyl ether to yield 7-(benzyloxy)4-chloroquinazoline (4.79 g, 90% yield) as a pale yellow solid:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of the product from Step 2 (2.82 g, 11.2 mmol) in phosphorous oxychloride (20 mL) was heated at 100° C. for 16 h. The reaction was concentrated and azeotroped once with methylene chloride. The residue was dissolved in EtOAc and washed with saturated sodium bicarbonate solution then saturated sodium chloride solution. The organic layer was dried over sodium sulfate and concentrated to provide 7-(benzyloxy)-4-chloroquinazoline (2.72 g, 90%) as a yellow solid. MS 271.2 (ES+).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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